
Diclofensine
Overview
Description
Diclofensine is a stimulant drug that was developed by Hoffmann-La Roche in the 1970s as a potential antidepressant. It acts as a triple monoamine reuptake inhibitor, primarily inhibiting the reuptake of dopamine and norepinephrine, with affinities for dopamine, norepinephrine, and serotonin transporters . Despite its promising antidepressant effects, it was ultimately dropped from clinical development due to concerns about its abuse potential .
Preparation Methods
The synthesis of diclofensine involves several key steps:
Condensation: m-Anisaldehyde is condensed with methylamine to form N-methyl-3-methoxybenzenemethanimine.
Reduction: The Schiff-base intermediate is reduced with sodium borohydride to yield (3-methoxybenzyl)methylamine.
Alkylation: This intermediate is then alkylated with 3,4-dichlorophenacylbromide to form a benzoyl ketone.
Reduction: The benzoyl ketone is reduced with sodium borohydride to produce an alcohol.
Cyclization: Finally, acid-catalyzed intramolecular cyclization completes the synthesis of this compound.
Chemical Reactions Analysis
Diclofensine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Scientific Research Applications
Biochemical Properties
Diclofensine inhibits the reuptake of three key neurotransmitters: dopamine, norepinephrine, and serotonin. Its binding affinities are as follows:
- Dopamine Transporter (DAT) : 16.8 nM
- Norepinephrine Transporter (NET) : 15.7 nM
- Serotonin Transporter (SERT) : 51 nM
This inhibition leads to increased extracellular concentrations of these neurotransmitters, which can significantly influence mood and behavior .
Molecular Mechanism
At the molecular level, this compound binds to the transporters of dopamine, norepinephrine, and serotonin, preventing their reuptake. Unlike other stimulants such as amphetamines, this compound does not induce the release of monoamines but rather enhances their availability in the synaptic cleft .
Antidepressant Effects
This compound has been studied extensively for its antidepressant properties. Clinical trials have shown that it can improve depressive symptoms more rapidly than traditional antidepressants like imipramine. In a double-blind study involving outpatients with various types of depression, patients receiving this compound demonstrated significant improvements on the Hamilton Depression Rating Scale within six weeks compared to those receiving imipramine .
Motivational Deficits
Recent research has highlighted this compound's potential in addressing motivational deficits associated with depression. A rodent model study indicated that this compound could enhance high-effort behavior in rats, suggesting its utility in treating motivational dysfunctions in humans .
Case Studies and Clinical Trials
- Comparative Study with Imipramine :
- Double-Blind Comparison with Nomifensine :
Side Effects Profile
The side effects associated with this compound are generally mild and include dry mouth, insomnia, dizziness, and agitation. These effects were reported to be less frequent and severe compared to those experienced by patients taking imipramine .
Mechanism of Action
Diclofensine exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and producing stimulant and antidepressant effects. The molecular targets of this compound are the dopamine, norepinephrine, and serotonin transporters .
Comparison with Similar Compounds
Diclofensine is chemically related to other tetrahydroisoquinoline derivatives, such as:
Nomifensine: Another antidepressant that inhibits dopamine and norepinephrine reuptake but also has monoamine-releasing properties.
Brasofensine: A compound with similar monoamine reuptake inhibition properties.
This compound is unique in its potent inhibition of all three monoamine transporters without significant monoamine-releasing properties, distinguishing it from compounds like nomifensine .
Biological Activity
Diclofensine, a compound originally developed as an antidepressant by Hoffmann-La Roche in the 1970s, is classified as a triple monoamine reuptake inhibitor . It primarily inhibits the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), making it a significant subject of interest in pharmacology and psychiatry. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, side effects, and potential applications.
This compound's pharmacological profile is characterized by its ability to inhibit the transporters for dopamine, norepinephrine, and serotonin:
- Dopamine Transporter (DAT) : K_i = 16.8 nM
- Norepinephrine Transporter (NET) : K_i = 15.7 nM
- Serotonin Transporter (SERT) : K_i = 51 nM
These values indicate that this compound has a higher affinity for DAT and NET compared to SERT, suggesting its potential efficacy in treating conditions related to dopamine and norepinephrine dysregulation, such as depression .
Clinical Efficacy
Clinical trials have demonstrated this compound's effectiveness in treating depression. A double-blind study compared this compound with imipramine, another well-known antidepressant. The results indicated that patients treated with this compound showed a faster onset of efficacy compared to those receiving imipramine. The Hamilton Depression Rating Scale (HDRS) scores reflected significant improvements in the this compound group from week 1 to week 3 .
Summary of Clinical Trial Findings
Study Parameter | This compound Group | Imipramine Group |
---|---|---|
Initial Dose | 15-25 mg | 25 mg |
Mean Dosage Over Trial | 64.0 - 102.9 mg | 102.9 mg |
Improvement in HDRS Scores | Faster | Slower |
Common Side Effects | Dry mouth, insomnia | Dry mouth, tremor |
Duration of Treatment | 6 weeks | 6 weeks |
Side Effects Profile
The side effects associated with this compound treatment were generally milder than those observed with imipramine. Reported side effects included:
- This compound : Dry mouth, insomnia, dizziness, agitation.
- Imipramine : Dry mouth, tremor, dizziness, sleepiness.
These findings suggest that this compound may offer a more tolerable treatment option for patients with depression .
Research Findings on Biological Activity
Recent studies have further explored this compound's biological activity beyond its antidepressant effects. For instance:
- Peripheral Neuronal Effects : Research indicates that this compound enhances blood pressure responses to norepinephrine while decreasing responses to tyramine due to its inhibitory action on peripheral neuronal amine uptake .
- Motivational Deficits in Depression : A rodent model study assessed this compound's ability to treat motivational deficits associated with depression. The results showed that this compound could increase high-effort behavior in rats, indicating its potential utility in addressing motivational symptoms in humans .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11/h3-8,15H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDCGVDEEHWEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79234-32-5 (hydrochloride), 34041-84-4 (hydrochloride salt/solvate) | |
Record name | Diclofensine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30867264 | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67165-56-4 | |
Record name | Diclofensine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67165-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclofensine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOFENSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HKW863J6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.